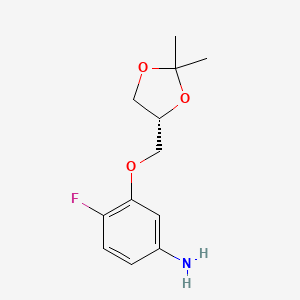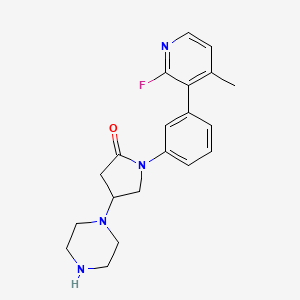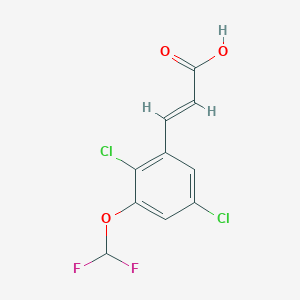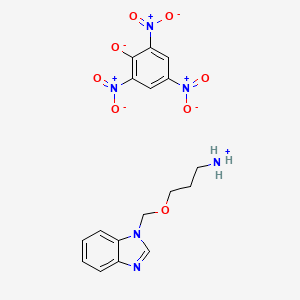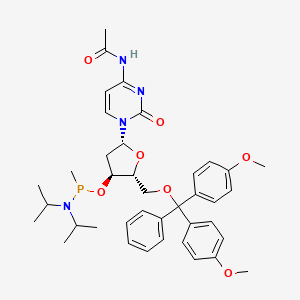
5'-DMTr-dC (Ac)-methylphosphonamidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-DMTr-dC (Ac)-methylphosphonamidite, also known as N4-Acetyl-5’-O-DMTr-2’-deoxycytidine-3’-O-(P-methyl-N,N-diisopropyl), is a chemical compound used primarily in the field of oligonucleotide synthesis. This compound is a derivative of deoxycytidine and is utilized for the incorporation of modified nucleotides into DNA sequences, which is essential for various research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMTr-dC (Ac)-methylphosphonamidite involves multiple steps, starting with the protection of the 5’-hydroxyl group of deoxycytidine using dimethoxytrityl chloride (DMTr-Cl) The N4 position is then acetylated using acetic anhydride
Industrial Production Methods
Industrial production of 5’-DMTr-dC (Ac)-methylphosphonamidite follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
5’-DMTr-dC (Ac)-methylphosphonamidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphodiester bonds.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine.
Reduction: Thiol reagents such as dithiothreitol (DTT).
Substitution: Nucleophilic reagents like ammonia or amines.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are used in various research and therapeutic applications.
Aplicaciones Científicas De Investigación
5’-DMTr-dC (Ac)-methylphosphonamidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified DNA sequences for studying DNA-protein interactions.
Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs).
Medicine: Utilized in the creation of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Employed in the production of diagnostic tools and molecular probes.
Mecanismo De Acción
The mechanism of action of 5’-DMTr-dC (Ac)-methylphosphonamidite involves its incorporation into DNA sequences during oligonucleotide synthesis. The compound targets specific nucleotide sequences and modifies them to achieve desired properties. The methylphosphonamidite group enhances the stability and binding affinity of the oligonucleotides, making them more effective in their applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-DMTr-dA (Bz)-methylphosphonamidite
- 5’-DMTr-dG (iBu)-methylphosphonamidite
- 5’-DMTr-dT-methylphosphonamidite
Uniqueness
5’-DMTr-dC (Ac)-methylphosphonamidite is unique due to its specific modifications at the N4 and 5’ positions, which provide distinct properties such as enhanced stability and binding affinity. These modifications make it particularly useful for applications requiring high specificity and efficiency.
Propiedades
Fórmula molecular |
C39H49N4O7P |
|---|---|
Peso molecular |
716.8 g/mol |
Nombre IUPAC |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C39H49N4O7P/c1-26(2)43(27(3)4)51(8)50-34-24-37(42-23-22-36(40-28(5)44)41-38(42)45)49-35(34)25-48-39(29-12-10-9-11-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h9-23,26-27,34-35,37H,24-25H2,1-8H3,(H,40,41,44,45)/t34-,35+,37+,51?/m0/s1 |
Clave InChI |
MSIKKOYFNOZJGV-LWVNILPLSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C |
SMILES canónico |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


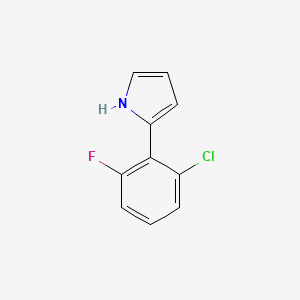
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

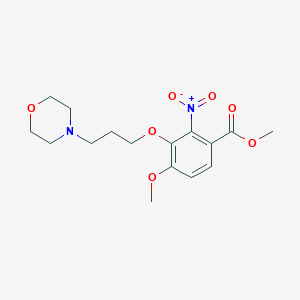
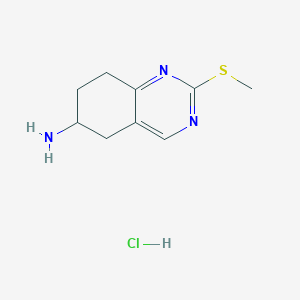
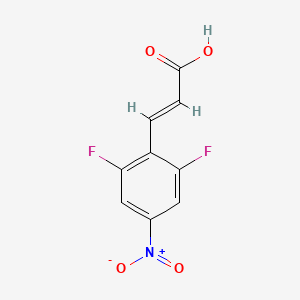
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
